3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol -

3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol

Catalog Number: EVT-3945508
CAS Number:
Molecular Formula: C16H19NOS
Molecular Weight: 273.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-(2-Aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol

  • Compound Description: This compound was identified as a potential inhibitor of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] through molecular docking studies []. AAC(6')-Ib is an enzyme that confers resistance to clinically important aminoglycoside antibiotics. In vitro studies demonstrated this compound's ability to inhibit the acetylation of aminoglycosides, with IC50 values in the micromolar range [].

(2S)-2-[(5R,6R,7R,14S)-N-Cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol (BU08028)

  • Compound Description: BU08028 is a bifunctional ligand targeting both the nociceptin/orphanin FQ peptide receptor (NOP) and the μ-opioid receptor (MOP) []. Studies demonstrated its potent antinociceptive effects in mouse models of neuropathic and inflammatory pain, surpassing the efficacy of morphine and the selective NOP agonist SCH221510 [].
  • Relevance: While structurally distinct from 3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol, BU08028's activity as a NOP agonist links it to the broader field of pain management, which encompasses NOP receptor modulation. This connection arises from the established role of NOP agonists, such as SCH221510, in providing analgesia []. Understanding the structural features contributing to BU08028's bifunctional activity may provide valuable insights for developing novel analgesics, potentially including analogs of 3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol with tailored pharmacological profiles.

1-(1-(2,3,3α,4,5,6-Hexahydro-1H-phenalen-1-yl)piperidin-4-yl)-indolin-2-one (SR16435)

  • Compound Description: SR16435 acts as a bifunctional ligand, targeting both NOP and MOP receptors, similar to BU08028 []. It exhibited potent antinociceptive effects in preclinical models of neuropathic and inflammatory pain, surpassing the efficacy of morphine and the selective NOP agonist SCH221510 []. Importantly, SR16435 demonstrated a reduced propensity for tolerance development compared to buprenorphine, another bifunctional NOP/MOP ligand [].
  • Relevance: Despite significant structural differences from 3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol, SR16435's action as a NOP agonist connects it to the broader context of pain management strategies. This connection stems from the recognized role of NOP agonists, like SCH221510, in providing pain relief []. Investigating the structural elements responsible for SR16435's bifunctional activity and favorable tolerance profile may provide valuable knowledge for designing novel analgesics, potentially including analogs of 3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol, with improved therapeutic windows.

3-endo-8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)

  • Compound Description: SCH 221510 is a potent and selective agonist of the NOP receptor, demonstrating anxiolytic-like effects in various animal models [, , ]. It exhibits high affinity and functional selectivity for NOP over other opioid receptors (μ, κ, and δ) []. Importantly, SCH 221510 displays an anxiolytic profile comparable to benzodiazepines but with a potentially reduced side effect liability [].
  • Relevance: Although structurally distinct from 3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol, SCH 221510's role as a selective NOP agonist provides a crucial point of reference. Both compounds belong to the broader category of NOP receptor modulators, suggesting potential shared pharmacological activities, particularly regarding anxiolytic and analgesic effects. The distinct structures of these compounds highlight the diversity within the chemical space of NOP receptor ligands and underscore the need to explore structure-activity relationships within this class for optimizing therapeutic applications [].
  • Compound Description: Org 27569 functions as a positive allosteric modulator (PAM) of the cannabinoid CB1 receptor. In binding assays, it enhances the binding of CB1 receptor agonists like CP 55,940, while partially decreasing the binding of inverse agonists []. Despite its allosteric effects on binding, Org 27569 acts as an insurmountable antagonist of CB1 receptor function [].

3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-94-dimethylamino-phenyl)-ethyl]-amide (Org 27759)

  • Compound Description: Org 27759 is another allosteric modulator of the CB1 receptor, similar to Org 27569 []. It displays a profile of positive cooperativity with agonists and limited negative cooperativity with inverse agonists in binding assays []. Functionally, Org 27759 acts as an insurmountable antagonist of CB1 receptor activity [].
  • Compound Description: Similar to Org 27569 and Org 27759, Org 29647 acts as an allosteric modulator of the CB1 receptor []. It exhibits a pattern of positive cooperativity with agonists and limited negative cooperativity with inverse agonists in binding assays []. Functionally, Org 29647 acts as an insurmountable antagonist, blocking the effects of CB1 agonists [].

Properties

Product Name

3-(2-methylphenyl)-1-(2-thienylmethyl)pyrrolidin-3-ol

IUPAC Name

3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)pyrrolidin-3-ol

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C16H19NOS/c1-13-5-2-3-7-15(13)16(18)8-9-17(12-16)11-14-6-4-10-19-14/h2-7,10,18H,8-9,11-12H2,1H3

InChI Key

DOWUFGIJFJKUBL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2(CCN(C2)CC3=CC=CS3)O

Canonical SMILES

CC1=CC=CC=C1C2(CCN(C2)CC3=CC=CS3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.